
1-Cyclohepten-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohepten-1-amine is an organic compound characterized by a seven-membered ring with a double bond and an amine group attached to the first carbon. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The presence of the amine group imparts basic properties to the molecule, making it reactive in various chemical processes .
Preparation Methods
1-Cyclohepten-1-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of cycloheptanone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Haloalkanes can react with ammonia or amines to form the desired amine.
Catalytic Hydrogenation: Cycloheptenone can be converted to this compound using catalytic hydrogenation in the presence of ammonia.
Chemical Reactions Analysis
1-Cyclohepten-1-amine undergoes various chemical reactions:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the cycloheptene ring can be reduced to form cycloheptanamine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as acylation with acyl chlorides to form amides.
Scientific Research Applications
1-Cyclohepten-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclic compounds and heterocycles.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclohepten-1-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The amine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Chemical Reactivity: The double bond and amine group make it a versatile intermediate in chemical reactions, allowing it to participate in various transformations.
Comparison with Similar Compounds
1-Cyclohepten-1-amine can be compared with other cyclic amines:
Cyclohexylamine: Similar in structure but lacks the double bond, making it less reactive in certain addition reactions.
Cycloocten-1-amine: Contains an eight-membered ring, which affects its ring strain and reactivity.
Cyclopenten-1-amine: Has a five-membered ring, leading to different chemical properties and reactivity patterns.
Properties
CAS No. |
75078-82-9 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
cyclohepten-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h5H,1-4,6,8H2 |
InChI Key |
LBOGZEQDXVHCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


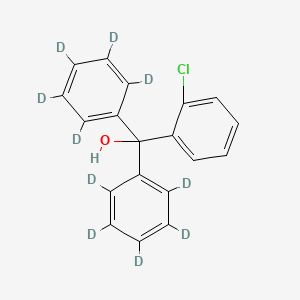

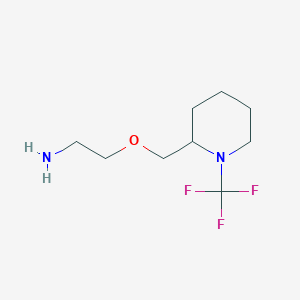
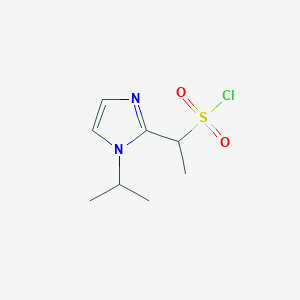

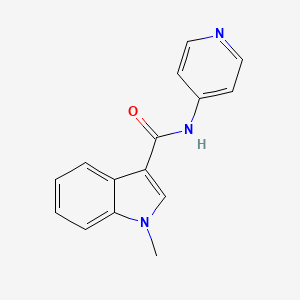

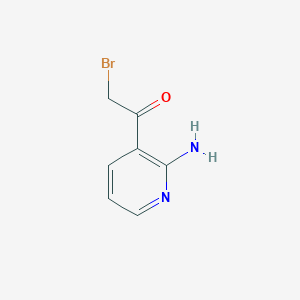
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)

![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)
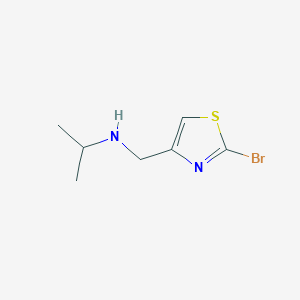
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
